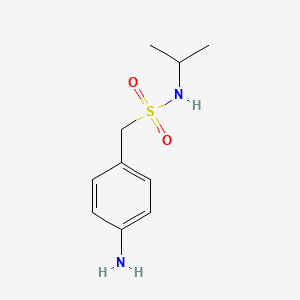

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide

説明

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide, also known as 4-APMS, is an organic compound that has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry, drug delivery, and biochemistry. 4-APMS is a derivative of the widely used pharmaceutical compound acetaminophen, and is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-oxidant effects. We will also provide a list of possible future directions of research.

科学的研究の応用

Structural Study and Supramolecular Assembly

A series of nimesulide derivatives, closely related to the compound of interest, have been synthesized, and their crystal structures determined from laboratory X-ray powder diffraction data. The nature of intermolecular interactions in these compounds has been analyzed, revealing insights into their supramolecular assembly. This study aids in understanding the effect of substitution on molecular geometry and intermolecular forces (Dey et al., 2015).

Water Solubility Enhancement

Research on aminoxyls, including water-soluble derivatives obtained through the adaptation of certain methanesulfonamides, demonstrates the potential for enhancing the solubility of organic compounds. This advancement is crucial for developing more efficient and adaptable materials in various applications, from pharmaceuticals to industrial processes (Marx & Rassat, 2002).

Antiviral and Anticancer Activities

Novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide have been synthesized and evaluated for their antiviral and anticancer activities. This research highlights the potential of methanesulfonamide derivatives in developing new therapeutic agents, specifically targeting HIV and other viruses (Karakuş et al., 2009).

Catalytic Asymmetric Synthesis

Methanesulfonamide derivatives have been explored as ligands for metal-mediated catalytic asymmetric synthesis. This application underscores the role of these compounds in facilitating chemical reactions, particularly in creating chiral molecules with high enantiomeric excess, which is fundamental in pharmaceutical manufacturing (Wipf & Wang, 2002).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism, utilizing methanesulfonamide derivatives as case studies, exemplifies the use of microbial-based systems to produce mammalian metabolites. This approach facilitates the structural characterization of drug metabolites, supporting the development of safer and more effective pharmaceuticals (Zmijewski et al., 2006).

特性

IUPAC Name |

1-(4-aminophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOGRHPIAMIQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534774 | |

| Record name | 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89021-94-3 | |

| Record name | 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

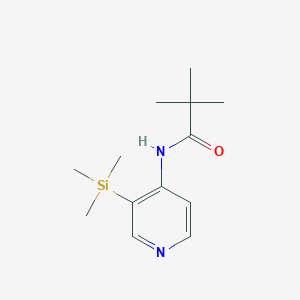

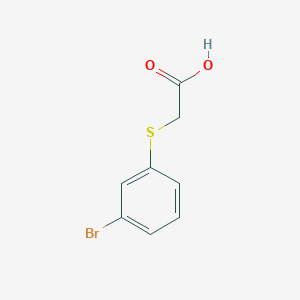

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)